Mesityldiphenylphosphine
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Overview
Description
Mesityldiphenylphosphine is a tertiary phosphine compound with the chemical formula C21H21P. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a diphenylphosphine moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesityldiphenylphosphine can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with mesityl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Mesityldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The mesityl and phenyl groups can be substituted under specific conditions.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents and nucleophiles are often used.
Coordination: Transition metal salts such as palladium chloride are typical reagents.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Mesityldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of mesityldiphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal. This coordination can activate the metal center for various catalytic processes. The mesityl group provides steric bulk, which can enhance selectivity in catalytic reactions .
Comparison with Similar Compounds
Triphenylphosphine: Lacks the steric bulk of the mesityl group, leading to different reactivity and selectivity.
Dimesitylphenylphosphine: Contains two mesityl groups, providing even greater steric hindrance.
Trimesitylphosphine: Features three mesityl groups, further increasing steric effects.
Uniqueness: Mesityldiphenylphosphine is unique due to its balanced steric and electronic properties, making it a versatile ligand in various catalytic applications. Its mesityl group provides sufficient steric bulk to influence reactivity without overly hindering coordination .
Properties
Molecular Formula |
C21H21P |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
diphenyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
KHRUDYGVHDZXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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